D-Fructose-6-phosphate (disodium) salt
Overview
Description
D-Fructose-6-phosphate (disodium) salt is a useful research compound. Its molecular formula is C6H11Na2O9P and its molecular weight is 304.10 g/mol. The purity is usually 95%.
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Scientific Research Applications
Inactivation of Escherichia coli Phages
D-Fructose 6-phosphate was found to inactivate various Escherichia coli phages effectively, demonstrating its potential in bacteriophage research (Morita, Okugawa, & Komano, 1982).
EPR Study in Polycrystalline Glucose Phosphate, Ribose Phosphate, and Glycerol Phosphate Salts
This study investigated the formation of phosphoryl radicals in various sugar phosphate salts, including D-Fructose-6-phosphate disodium salts, under X-irradiation, contributing to our understanding of the radical chemistry of sugar phosphates (Sanderud & Sagstuen, 1996).
Carbohydrate-Nucleotide Interaction Studies
The interactions of various sugars, including D-Fructose, with nucleotides were studied using Fourier transform infrared (FTIR) difference spectroscopy. This research provides insights into the structural properties of sugar-nucleotide complexes (El-Mahdaoui, Neault, & Tajmir-Riahi, 1997).
Development of a Fructose-selective Biosensor
D-Fructose 6-phosphate plays a role in the biosensor-based measurement of fructose, demonstrating its application in analytical chemistry and food analysis (Bhand et al., 2010).
Phosphoketolase Reaction in Organic Synthesis
The conversion of D-Fructose 6-phosphate into chiral acetylphosphate using enzymes was studied, showing the compound's utility in enzymatic reactions and organic synthesis (Merkler & Rétey, 1981).
Synthesis of Phosphorus-32 Labeled Sugar Phosphates
The phosphorylation of D-fructose to produce D-fructose 6-phosphate was investigated, highlighting its significance in radiochemical studies (Zuleski & McGuinness, 1969).
Anomeric Specificity of Fructose-6-Phosphate Kinase
This study focused on the anomeric specificity of the enzyme fructose-6-phosphate kinase towards D-fructose 6-phosphate, contributing to our understanding of enzyme-substrate interactions (Wurster & Hess, 1974).
Properties
IUPAC Name |
disodium;(3S,4S,5R)-4,5-dihydroxy-2-oxo-6-phosphonooxyhexane-1,3-diolate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11O9P.2Na/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;;/h4-6,9,11H,1-2H2,(H2,12,13,14);;/q-2;2*+1/t4-,5-,6-;;/m1../s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNCUTLNWSBJTSG-CCXTYWFUSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)C[O-])[O-])O)O)OP(=O)(O)O.[Na+].[Na+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H](C(=O)C[O-])[O-])O)O)OP(=O)(O)O.[Na+].[Na+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Na2O9P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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